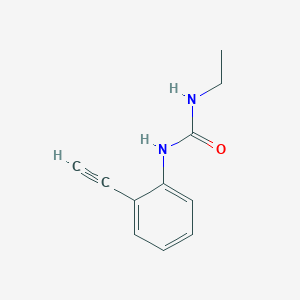3-Ethyl-1-(2-ethynylphenyl)urea
CAS No.:
Cat. No.: VC17660136
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-ethyl-3-(2-ethynylphenyl)urea |
| Standard InChI | InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |
| Standard InChI Key | BFSUFHVOVHUCEF-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)NC1=CC=CC=C1C#C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Basic Properties
The compound 3-Ethyl-1-(2-ethynylphenyl)urea has the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its structure consists of a urea backbone (-NH-C(=O)-NH-) linked to a 2-ethynylphenyl group (a benzene ring with an ethynyl substituent at the ortho position) and an ethyl group (Figure 1). The ethynyl group (-C≡CH) introduces rigidity and potential reactivity, enabling participation in click chemistry or cross-coupling reactions.
Table 1: Key physicochemical properties of 3-Ethyl-1-(3-ethynylphenyl)urea (structural analog)
| Property | Value |
|---|---|
| CAS Number | 1250685-20-1 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
Note: Data for the 2-ethynylphenyl isomer is unavailable; values shown correspond to the 3-ethynylphenyl analog.
Structural Comparison with Analogs
The positional isomerism of the ethynyl group (ortho vs. para/meta) significantly influences reactivity and biological activity. For instance, alkynylphenyl-substituted ureas in agrochemical patents exhibit herbicidal activity dependent on substituent positioning . The 2-ethynyl configuration may enhance steric interactions or electronic effects compared to its 3-ethynyl counterpart, though experimental validation is lacking.
Synthesis Strategies and Reaction Pathways
Conventional Urea Synthesis Methods
Ureas are typically synthesized via:
-
Reaction of amines with phosgene derivatives: For example, treating 2-ethynylaniline with chlorosulfonyl isocyanate followed by reaction with ethylamine could yield the target compound .
-
Coupling reactions: Palladium-catalyzed cross-coupling of ethynylaryl halides with preformed urea intermediates .
A hypothetical synthesis route for 3-Ethyl-1-(2-ethynylphenyl)urea might involve:
-
Synthesis of 2-ethynylaniline: Sonogashira coupling of 2-iodoaniline with trimethylsilylacetylene, followed by deprotection.
-
Urea formation: Reacting 2-ethynylaniline with ethyl isocyanate in tetrahydrofuran (THF) under inert conditions .
Key Challenges:
-
Regioselectivity: Ensuring the ethynyl group occupies the ortho position requires directed ortho-metalation strategies or tailored catalysts.
-
Stability: The ethynyl group may undergo undesired polymerization or oxidation during synthesis .
Research Gaps and Future Directions
-
Synthetic Optimization: Developing one-pot multicomponent reactions (MCRs) using deep eutectic solvents or nanoparticle catalysts could improve yield and sustainability .
-
Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and enzyme targets (e.g., EGFR, VEGFR).
-
Computational Studies: Molecular docking and QSAR modeling to predict binding affinities and optimize substituent patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume